2-Deoxy-scyllo-inosose

Aminoglycoside biosynthesis Mutant complementation Pathway specificity

2-Deoxy-scyllo-inosose is the obligatory committed intermediate in 2-deoxystreptamine (DOS) biosynthesis. It is the exclusive substrate for BtrS/TbmB aminotransferase—structural analogs (scyllo-inosose, deoxyinositols) fail due to strict enzymatic stereospecificity. Without this exact compound, downstream DOS conversion is abrogated. Essential for enzyme kinetics, inhibitor screening, and metabolic engineering of neomycin/kanamycin pathways. Also the key chemo-enzymatic intermediate for benzene-free catechol production. Do not substitute; procure the authentic DOI.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 78963-40-3
Cat. No. B3429959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-scyllo-inosose
CAS78963-40-3
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1=O)O)O)O)O
InChIInChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1
InChIKeyGZYCZKBRQBKGJW-FSZQNWAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-scyllo-inosose (CAS 78963-40-3) for Biosynthetic Pathway Studies and Benzenoid Precursor Procurement


2-Deoxy-scyllo-inosose (DOI, CAS 78963-40-3) is a six-membered carbocyclic ketone and the earliest committed intermediate in the biosynthesis of 2-deoxystreptamine (DOS), the central aglycon of clinically vital aminoglycoside antibiotics such as neomycin, kanamycin, and butirosin [1]. This compound is synthesized from D-glucose-6-phosphate via the enzyme 2-deoxy-scyllo-inosose synthase (DOIS, EC 4.2.3.124) in a unique intramolecular carbocyclization requiring NAD⁺ [2]. Its role as a biosynthetic gateway and a platform for benzene-free aromatic synthesis distinguishes it from simple inositol derivatives that lack this dual functionality.

Why Generic Inositol Analogs Cannot Substitute for 2-Deoxy-scyllo-inosose in Aminoglycoside Biosynthesis


Generic substitution of 2-deoxy-scyllo-inosose with structurally similar cyclitols (e.g., scyllo-inosose, 2-deoxy-scyllo-inosamine, or deoxyinositols) fails due to strict enzymatic specificity in the DOS biosynthetic pathway. 2-Deoxy-scyllo-inosose is the exclusive substrate for the aminotransferase BtrS/TbmB; without the precise stereochemistry and C-2 deoxygenation, downstream conversion to DOS-containing antibiotics is abrogated [1]. Furthermore, its synthase (DOIS) exhibits a distinct catalytic mechanism and active-site architecture compared to evolutionarily related dehydroquinate synthase (DHQS), making cross-pathway complementation impossible [2]. This specificity mandates procurement of the exact compound for pathway reconstitution, enzyme assays, and metabolic engineering efforts.

Quantitative Differentiation Evidence for 2-Deoxy-scyllo-inosose Versus Comparators


Exclusive Biosynthetic Gateway Identity Confirmed by Mutant Feeding Studies

In butirosin-producing Bacillus circulans mutants, 2-deoxy-scyllo-inosose was converted to butirosins only by mutants of specific complementation groups (E and F), whereas the related analog scyllo-inosose was instead converted to 2-hydroxybutirosins by these same mutants [1]. This demonstrates that the C-2 deoxygenation is non-redundant and determines downstream product fate. In vitro, the aminotransferase TbmB from Streptomyces tenebrarius catalyzed the conversion of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine and scyllo-inosose to scyllo-inosamine [2], but only the 2-deoxy pathway leads to DOS-containing antibiotics; the scyllo-inosose pathway produces distinct, non-clinical hydroxybutirosins.

Aminoglycoside biosynthesis Mutant complementation Pathway specificity

DOIS Substrate Specificity: Strict Requirement for C-4 Hydroxyl Group

2-Deoxy-scyllo-inosose synthase (DOIS) was assayed against chemically synthesized deoxy-D-glucose-6-phosphate analogs. The enzyme accepted 2-deoxy-G-6-P and 3-deoxy-G-6-P as substrates, converting both to the corresponding dideoxy-scyllo-inosose products. However, 4-deoxy-G-6-P completely failed to undergo cyclization by DOIS [1]. This strict requirement for an oxidizable C-4 hydroxyl group confirms the proposed reaction mechanism involving initial oxidation at C-4 followed by phosphate elimination, and demonstrates that 2-deoxy-scyllo-inosose production cannot be achieved using 4-deoxygenated glucose derivatives.

Enzyme kinetics Substrate specificity Biosynthetic mechanism

Distinct Stereochemical Pathway Versus Dehydroquinate Synthase

The reaction stereochemistry of DOIS from Bacillus circulans is distinct from that of dehydroquinate synthase (DHQS) in the shikimate pathway, despite their evolutionary relationship. DOIS employs a syn-elimination of phosphate assisted by Glu243, whereas DHQS utilizes a different elimination stereochemistry [1]. Crystallographic analysis of DOIS complexed with the mechanism-based inhibitor carbaglucose-6-phosphate, NAD⁺, and Co²⁺ at 2.3 Å resolution revealed that the active-site geometry and the conformation of the cyclization step (boat conformation for aldol condensation) are unique to DOIS [2]. Furthermore, the conserved catalytic glutamate (Glu243) in DOIS corresponds to an asparagine residue in all DHQS enzymes, representing a key sequence-based discriminator [3].

Enzyme evolution Reaction stereochemistry Active-site architecture

Metabolic Engineering Achieves 99% Yield from Glucose: Industrial Fermentation Viability

Metabolically engineered Escherichia coli strains with disrupted pgi, zwf, and pgm genes (phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and phosphoglucomutase) expressing the DOIS gene (btrC) from Bacillus circulans produced 2-deoxy-scyllo-inosose at 29.5 g·L⁻¹ with a 99% yield in the presence of mannitol as a supplemental carbon source, compared to only 1.5 g·L⁻¹ achieved by wild-type recombinant E. coli [1]. Single-gene disruptions (pgi only) improved production to 7.4 g·L⁻¹ (4.9-fold increase), while combinatorial disruptions (pgi + pgm) reached 11.6 g·L⁻¹ (7.7-fold increase) in 3% glucose medium [1]. In Bacillus subtilis, a one-pot enzymatic synthesis using cgPPGK and BtrC achieved nearly full conversion of D-glucose to 2-deoxy-scyllo-inosose in the presence of polyphosphate [2].

Metabolic engineering Biomanufacturing Yield optimization

Benzene-Free Platform for Catechol and Hydroquinone Synthesis

2-Deoxy-scyllo-inosose serves as a starting material for the benzene-free synthesis of catechol and other benzenoids from renewable D-glucose, bypassing petroleum-derived benzene [1]. A two-step chemo-enzymatic process converts D-glucose to catechol via 2-deoxy-scyllo-inosose: one-pot incubation of D-glucose with recombinant DOIS (BtrC) and hexokinase, followed by chemical reductive dehydration of the resulting 2-deoxy-scyllo-inosose with HI [2]. Similarly, dehydration of 2-deoxy-scyllo-inosose yields hydroxyhydroquinone, which undergoes deoxygenation to form hydroquinone [3]. This contrasts with scyllo-inosose and other inositol derivatives, which lack the C-2 deoxygenation required for the specific dehydration-aromatization sequence that yields catechol and hydroquinone.

Green chemistry Benzenoid synthesis Renewable feedstocks

Optimal Research and Industrial Application Scenarios for 2-Deoxy-scyllo-inosose


In Vitro Reconstitution of 2-Deoxystreptamine (DOS) Biosynthesis for Pathway Elucidation

2-Deoxy-scyllo-inosose is the obligatory substrate for the aminotransferase step (BtrS/TbmB) in DOS biosynthesis [1]. Use this compound in enzyme activity assays to characterize aminotransferase kinetics, as demonstrated in heterologous expression studies where conversion to 2-deoxy-scyllo-inosamine was confirmed in vitro [2]. This application is essential for elucidating the complete biosynthetic pathway of clinically important aminoglycosides including neomycin, kanamycin, and butirosin.

Metabolic Engineering for Fermentative Production of DOS-Derived Antibiotic Precursors

As the first committed intermediate, 2-deoxy-scyllo-inosose serves as the analytical standard for quantifying DOIS activity in engineered strains. The validated GC-MS selected-ion monitoring (SIM) method using tetra-O-trimethylsilyl (TMS) ether derivatization enables precise quantification of enzymatic 2-deoxy-scyllo-inosose formation [3]. Strains expressing DOIS genes (e.g., btrC) can be screened and optimized for titer improvements, with documented yields reaching 29.5 g·L⁻¹ (99% yield) in engineered E. coli [4].

DOIS-Specific Inhibitor Screening for Novel Antibiotic Development

The distinct active-site architecture of DOIS—specifically the Glu243-mediated syn-elimination mechanism and the boat conformation for aldol cyclization—provides a validated target for mechanism-based inhibitor design [5]. 2-Deoxy-scyllo-inosose is the native product whose formation is inhibited; thus, it is the requisite analyte in inhibition assays. Carbaglucose-6-phosphate has been demonstrated as a time- and concentration-dependent inhibitor, covalently modifying Lys-141 [6]. This selectivity against DOIS over the evolutionarily related DHQS (which uses Asn at the equivalent position) offers a pathway-specific antibiotic target with reduced potential for cross-inhibition of primary metabolism [7].

Benzene-Free Production of Catechol and Hydroquinone from Renewable Glucose

2-Deoxy-scyllo-inosose is the key intermediate in the chemo-enzymatic route from D-glucose to catechol and hydroquinone [8]. In this process, 2-deoxy-scyllo-inosose is first produced enzymatically from D-glucose using DOIS and hexokinase, then chemically dehydrated with HI to yield catechol [9]. This benzene-free platform enables sustainable production of high-volume aromatic chemicals, positioning 2-deoxy-scyllo-inosose as a strategic procurement item for green chemistry and industrial biotechnology programs focused on renewable feedstocks [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Deoxy-scyllo-inosose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.